2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Description
2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is the enzyme phosphodiesterase 2A (PDE2A) . PDE2A is a key enzyme involved in the regulation of cyclic nucleotide signaling pathways in brain regions associated with learning and memory .
Mode of Action
This compound acts by selectively inhibiting the activity of PDE2A . This inhibition leads to an increase in the levels of 3′,5′-cyclic guanosine monophosphate (cGMP) in the brain .
Biochemical Pathways
By inhibiting PDE2A, this compound augments cyclic nucleotide signaling pathways . This augmentation can potentially enhance cognitive performance by affecting the biochemical pathways in brain regions associated with learning and memory .
Pharmacokinetics
The compound this compound is orally bioavailable and can penetrate the brain . It has been shown to robustly increase cGMP levels in the rat brain following an oral dose . .
Result of Action
The result of the action of this compound is an increase in cGMP levels in the brain, which can lead to enhanced cognitive performance . In animal models, it has been shown to attenuate episodic memory deficits .
Properties
IUPAC Name |
2-hydroxy-N-(2-methoxyethyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-4-3-6-16-10(8)15-12(18)9(13(16)19)11(17)14-5-7-20-2/h3-4,6,18H,5,7H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHBVMUILGRGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.